methyl 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylate
Overview
Description
Methyl 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylate is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Mechanism of Action
Target of Action
Similar compounds have been found to target matrix metalloproteinases (mmps), which play a crucial role in angiogenesis
Mode of Action
The exact mode of action of methyl 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylate is currently unknown. Compounds with similar structures have been found to inhibit the proteolytic activities of mmps, thereby regulating angiogenesis . More research is required to elucidate the precise interactions between this compound and its targets.
Biochemical Pathways
Compounds that target mmps can influence the process of angiogenesis
Result of Action
Similar compounds have been found to inhibit tumor growth and lung metastasis
Action Environment
Similar compounds have been found to be environmentally benign . More research is needed to understand how environmental factors influence the action of this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Indole Core: The indole core can be synthesized through a Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxy Group: The methoxy group can be introduced via methylation of the hydroxyl group using methyl iodide and a base such as potassium carbonate.
Difluoromethoxylation: The difluoromethoxy group can be introduced using a difluoromethylating reagent, such as difluoromethyl phenyl sulfone, under basic conditions.
Carboxylation: The carboxylate group can be introduced through a carboxylation reaction using carbon dioxide and a suitable base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure high purity and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylate group to an alcohol or other reduced forms.
Substitution: The methoxy and difluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride, potassium tert-butoxide, and various halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or other reduced derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.
Scientific Research Applications
Methyl 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders and cancer.
Biological Research: It is used in biological assays to study its effects on various cellular pathways and molecular targets.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential therapeutic applications.
Material Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Comparison with Similar Compounds
Methyl 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylate can be compared with other similar compounds, such as:
Methyl 4-methoxy-1H-indole-2-carboxylate: Lacks the difluoromethoxy group, which may result in different biological activities and chemical properties.
Methyl 4-(trifluoromethoxy)-5-methoxy-1H-indole-2-carboxylate: Contains a trifluoromethoxy group instead of a difluoromethoxy group, which can influence its reactivity and interactions with molecular targets.
Methyl 5-methoxy-1H-indole-2-carboxylate: Lacks both the difluoromethoxy and methoxy groups, leading to distinct chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts unique chemical reactivity and potential for diverse applications in scientific research.
Properties
IUPAC Name |
methyl 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11F2NO4/c1-17-9-4-3-7-6(10(9)19-12(13)14)5-8(15-7)11(16)18-2/h3-5,12,15H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXJMTRHFAWEIDK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=C2)C(=O)OC)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11F2NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201185324 | |
Record name | Methyl 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201185324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
926199-54-4 | |
Record name | Methyl 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926199-54-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 4-(difluoromethoxy)-5-methoxy-1H-indole-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201185324 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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